4-bromo-N-(1-phenylpropyl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-2-15(12-6-4-3-5-7-12)18-16(19)13-8-10-14(17)11-9-13/h3-11,15H,2H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKEHVMSHXRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Bromo-N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(5-Methylfuran-2-yl)Methyl]Benzamide
- Molecular Formula : C₂₀H₂₁BrN₂O₄S
- Key Features :
- Contains a tetrahydrothiophene ring (with sulfone group) and a 5-methylfuran substituent.
- Enhanced stereoelectronic effects due to the electron-withdrawing sulfone group.
- Pharmacological activity may differ due to the presence of heterocycles, which are common in bioactive molecules .
4-Bromo-N-(1,3-Diazidopropyl)Benzamide
- Molecular Formula : C₁₀H₁₀BrN₅O
- Key Features :
- Features a diazidopropyl group (-N₃) on the amide nitrogen.
- High reactivity due to the azide groups, making it suitable for "click chemistry" applications.
- Comparison: The diazido groups introduce instability risks (e.g., explosive tendencies) compared to the stable 1-phenylpropyl group.
4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide
- Molecular Formula : C₁₄H₁₉BrN₂OS
- Key Features :
- Thiourea derivative with a thiocarbonyl group (C=S).
- Acts as a bidentate ligand, coordinating metals via sulfur and oxygen atoms.
- Comparison: The thiocarbonyl group enables metal coordination, making it useful in catalysis or material science, unlike the non-coordinating 1-phenylpropyl group. Reduced lipophilicity compared to the target compound due to polar thiourea functionality .
3-Bromo-4-Chloro-N-(1-Methylcyclopropyl)Benzamide
- Molecular Formula: C₁₁H₁₁BrClNO
- Key Features :
- Contains a cyclopropyl ring and a chlorine atom.
- The cyclopropyl group introduces ring strain, affecting conformational flexibility.
- Comparison :
- Dual halogens (Br and Cl) increase molecular weight and alter electronic properties compared to the single bromine in the target compound.
- The strained cyclopropyl ring may enhance binding specificity in biological targets .
4-(4-Morpholinyl)-N-(1-Phenylpropyl)Benzamide
- Molecular Formula : C₂₀H₂₄N₂O₂
- Key Features :
- Morpholine ring replaces the bromine atom, introducing a polar, oxygen-rich heterocycle.
- Comparison: The morpholine group improves aqueous solubility, contrasting with the hydrophobic bromine in the target compound. Potential applications in central nervous system (CNS) drugs due to morpholine’s blood-brain barrier permeability .
4-Bromo-N-(3,4-Dichlorophenyl)Benzamide
- Molecular Formula: C₁₃H₉BrCl₂NO
- Key Features :
- Dichlorophenyl substituent on the amide nitrogen.
- Studied for antiproliferative activity in cancer research .
4-Bromo-N-[4-(4-Methylphenyl)-1,2,5-Oxadiazol-3-yl]Benzamide
- Molecular Formula : C₁₆H₁₂BrN₃O₂
- Key Features: Contains a 1,2,5-oxadiazole (furazan) ring, known for high stability and bioactivity.
- Likely more potent in antimicrobial or anticancer applications compared to the simpler benzamide core of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
